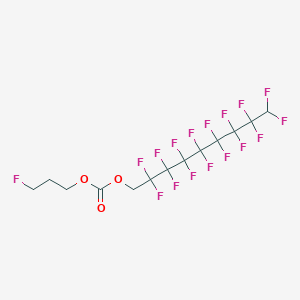
2-(Methyl-d3)-5-fluorochlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyl-d3)-5-fluorochlorobenzene is a deuterated aromatic compound that features a fluorine and chlorine atom attached to a benzene ring, along with a methyl group where the hydrogen atoms are replaced by deuterium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3)-5-fluorochlorobenzene typically involves the deuteration of methyl groups in the presence of deuterium oxide and phase-transfer catalysts. One common method includes the reaction of nitromethane with deuterium oxide to form nitromethane-d3, which is then reduced to form methyl-d3-amine . This intermediate can be further reacted with appropriate halogenated benzene derivatives to introduce the fluorine and chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methyl-d3)-5-fluorochlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the fluorine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form hydroxymethyl, formyl, or carboxyl groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-(Methyl-d3)-5-fluorochlorobenzene has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies and to trace reaction pathways.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of 2-(Methyl-d3)-5-fluorochlorobenzene involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the deuterium atoms can influence reaction kinetics and pathways due to the isotope effect. In biological systems, the compound may interact with enzymes and receptors, altering their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methyl-d3)-5-chlorobenzene: Similar structure but lacks the fluorine atom.
2-(Methyl-d3)-5-fluorobenzene: Similar structure but lacks the chlorine atom.
2-(Methyl-d3)-4-fluorochlorobenzene: Similar structure with different positioning of the fluorine and chlorine atoms.
Uniqueness
2-(Methyl-d3)-5-fluorochlorobenzene is unique due to its specific isotopic labeling and the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and interactions in various applications .
Eigenschaften
CAS-Nummer |
1185310-14-8 |
|---|---|
Molekularformel |
C7H6ClF |
Molekulargewicht |
147.59 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-1-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3/i1D3 |
InChI-Schlüssel |
CSARJIQZOSVYHA-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C=C(C=C1)F)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)


![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)
amine](/img/structure/B12090413.png)




![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)


